Lipophilicity (LogP): Intermediate Value Optimizes Synthetic Handling vs. Free Acid and N‑Acylated Derivatives
The target methyl ester exhibits a calculated LogP of 2.32, which is nearly identical to the free acid (LogP 2.29) but substantially lower than the indomethacin methyl ester (LogP 3.78) . This intermediate lipophilicity facilitates efficient extraction and purification by normal‑phase chromatography without the excessive hydrophobicity that can complicate handling of fully N‑acylated derivatives.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.32 |
| Comparator Or Baseline | Free acid (CAS 2882-15-7): LogP = 2.29; Indomethacin methyl ester (CAS 1601-18-9): LogP = 3.78 |
| Quantified Difference | ΔLogP = +0.03 vs. free acid; ΔLogP = -1.46 vs. indomethacin methyl ester |
| Conditions | Calculated LogP values from SIELC Technologies and ChemSrc databases. |
Why This Matters
The LogP value directly informs solvent selection, extraction efficiency, and chromatographic behavior, making the methyl ester a more versatile intermediate than the highly hydrophobic N‑acylated analogs.
